3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring, a cyclohexylamino group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the cyclohexylamino group and the benzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-chloro-N-[3-(hexylamino)-2-quinoxalinyl]benzenesulfonamide
- 4-chloro-N-{3-[(3-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide
- 3-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Uniqueness
Compared to these similar compounds, 3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide is unique due to the presence of the cyclohexylamino group, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21ClN4O2S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H21ClN4O2S/c21-14-7-6-10-16(13-14)28(26,27)25-20-19(22-15-8-2-1-3-9-15)23-17-11-4-5-12-18(17)24-20/h4-7,10-13,15H,1-3,8-9H2,(H,22,23)(H,24,25) |
InChI Key |
YPHISSURNNBYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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